molecular formula C12H6O3 B1206112 Naphtho[2,3-b]furan-4,9-dione CAS No. 5656-82-6

Naphtho[2,3-b]furan-4,9-dione

Cat. No.: B1206112
CAS No.: 5656-82-6
M. Wt: 198.17 g/mol
InChI Key: QMKMOPXRLXYBLI-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-4,9-dione is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with a furan ring. This compound is notable for its structural complexity and potential biological activity. It is found in various natural products and synthetic analogs, making it a significant target in pharmaceutical and chemical research.

Synthetic Routes and Reaction Conditions:

    Palladium-Catalyzed Reverse Hydrogenolysis: This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins using palladium on carbon (Pd/C) as a catalyst.

    Visible-Light-Mediated [3+2] Cycloaddition: This method utilizes visible light to mediate the cycloaddition reaction between 2-hydroxy-1,4-naphthoquinones and olefins.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of palladium-catalyzed processes is particularly favored due to its efficiency and minimal waste generation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction of this compound typically yields hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products:

  • The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as functionalized this compound compounds.

Scientific Research Applications

Naphtho[2,3-b]furan-4,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to various biological effects:

    Molecular Targets: It targets enzymes and proteins involved in cellular proliferation and apoptosis.

    Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells.

Comparison with Similar Compounds

Naphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as:

Uniqueness:

  • This compound is unique due to its specific ring fusion and the presence of both naphthalene and furan moieties, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

benzo[f][1]benzofuran-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKMOPXRLXYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205114
Record name Naphtho(2,3-b)furan-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5656-82-6
Record name Naphtho(2,3-b)furan-4,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005656826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,3-b)furan-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 5 grams (47.2 mmoles) of methyl vinyl sulfone in 100 mL of dichloromethane, 7.9 grams (49.5 mmoles) of bromine was added. The mixture was refluxed for 6 hours, and then evaporated to sticky residue. To the residue solution in 150 mL of tetrahydrofitran cooled in ice bath, 7.5 grams (49.5 mmoles) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was dropped slowly over 20 minutes while stirring vigorously. The reaction mixture was further stirred for 30 minutes in ice bath, then 8.2 grams (47.2 mmoles) of 2-hydroxy-1,4-naphthoquinone and 7.5 grams (49.5 mmoles) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) were added. The mixture was reflux for 6 hours, and then evaporated to sticky residue. The residue was dissolved in 300 mL of dichloromethane, and washed with 300 mL of water, 300 mL of 2% aqueous citric acid solution, successively, and dried with 30 grams of anhydrous sodium sulfate. The naphtho[2,3-b]furan-4,9-dione product was purified with silica gel column using dichloromethane/hexane (3:1) as elution solvent. 2.3 grams of product (overall yield 25%) was obtained and characterized by 1H NMR and mass spectrum. 1H NMR (in DMSO) δ 7.17 (d, J=2, 1H), 7.86-7.91 (m, 2H), 8.09-8.13 (m, 2H), 8.32 (d, J=2.1 H). Mass (M+H) is 199.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Three
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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